Cas no 1956321-54-2 (3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo-)

3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo-, is a specialized heterocyclic compound featuring a pyridine core functionalized with nitrile and cyclopropyl groups. Its unique structure, incorporating multiple reactive sites, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both nitrile and methoxy groups enhances its versatility in nucleophilic and electrophilic reactions, while the cyclopropyl moiety contributes to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, offering potential applications in drug discovery and material science. High purity and stability ensure reliable performance in synthetic workflows.
3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo- structure
1956321-54-2 structure
Product Name:3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo-
CAS No:1956321-54-2
MF:C17H15N3O2
MW:293.319903612137
CID:5211818
Update Time:2025-10-17

3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo-
    • Inchi: 1S/C17H15N3O2/c1-22-15-6-9-20(16(21)14(15)10-18)13-4-2-12(3-5-13)17(11-19)7-8-17/h2-5H,6-9H2,1H3
    • InChI Key: LDGAQOSNKKYYOK-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(C3(C#N)CC3)C=C2)CCC(OC)=C1C#N

3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo- Pricemore >>

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Additional information on 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo-

Introduction to 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo and Its Significance in Modern Chemical Research

The compound with the CAS number 1956321-54-2, identified as 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo, represents a fascinating molecule with a complex structural framework that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules characterized by the presence of a pyridine core, which is a well-established scaffold in medicinal chemistry due to its versatility and biological activity. The structural features of this molecule, including its nitrile group, cyclopropyl substituent, and methoxy functionality, contribute to its unique chemical properties and potential applications.

One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The pyridine ring is a key pharmacophore in many drugs on the market today, exhibiting a wide range of biological activities such as antiviral, antibacterial, and anticancer properties. The presence of a nitrile group at the 3-position of the pyridine ring introduces additional reactivity, allowing for further functionalization and the creation of more complex derivatives. This reactivity is particularly valuable in drug discovery efforts, where modifications to key functional groups can significantly alter the biological profile of a molecule.

The 1-[4-(1-cyanocyclopropyl)phenyl] moiety is another critical component of this compound that contributes to its potential utility. The cyanocyclopropyl group is an interesting structural feature that has been explored in various contexts within pharmaceutical research. Its incorporation into a molecular framework can influence both the physical properties and the biological activity of the compound. For instance, the cyclopropyl ring can enhance binding affinity to certain biological targets by introducing steric constraints that improve receptor interaction. Additionally, the nitrile group attached to the cyclopropyl ring provides another site for chemical modification, enabling researchers to fine-tune the properties of their synthetic intermediates or final products.

The 1,2,5,6-tetrahydro-4-methoxy-2-oxo portion of the molecule further complicates its structural landscape but also adds to its potential appeal as a pharmacological scaffold. The tetrahydropyranone ring system is known for its ability to engage in hydrogen bonding interactions with biological targets, which can be crucial for achieving high affinity and selectivity in drug design. The methoxy group at the 4-position introduces polarity and electronic effects that can modulate the molecule's solubility and metabolic stability. These features collectively make this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been significant interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug discovery due to their lack of well-defined binding pockets. The unique structural features of 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo make it an intriguing candidate for this purpose. For example, the combination of the pyridine core and the cyanocyclopropyl group could potentially interact with specific residues on a protein target through hydrophobic and electrostatic interactions. This capability could be exploited to develop inhibitors or modulators of PPIs relevant to various diseases.

Another area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes and are frequently implicated in diseases such as cancer. The presence of both nitrile and methoxy groups provides multiple opportunities for designing molecules that can selectively inhibit specific kinases by targeting their active sites or allosteric pockets. Additionally, the tetrahydropyranone ring system could serve as a hinge-binding motif, further enhancing binding affinity and selectivity.

The synthesis of 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1,2,5,6-tetrahydro-4-methoxy-2-oxo presents an interesting challenge due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to construct such intricate molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in assembling heterocyclic frameworks like this one. Additionally, computational methods have played an increasingly important role in guiding synthetic strategies by predicting reaction outcomes and optimizing conditions for high yields and purity.

From a computational chemistry perspective, modeling studies have been conducted to understand how this compound might interact with biological targets at an atomic level。 These studies have provided insights into key binding interactions, such as hydrogen bonding between polar groups on the molecule and complementary sites on a protein target。 Furthermore, molecular dynamics simulations have been used to explore conformational changes that might occur upon binding, which can be critical for understanding drug efficacy and selectivity。

The potential applications of this compound extend beyond traditional pharmaceuticals。 For instance, it could be utilized as an intermediate in the synthesis of more complex natural products or as a tool compound for biochemical assays。 Its unique structural features make it suitable for use as a probe molecule to study enzyme mechanisms or as a starting point for developing novel materials with specific properties。

In conclusion, 3-Pyridinecarbonitrile, 1-[4-(1-cyanocyclopropyl)phenyl]-1, 2, 5, 6-tetrahydro-4-methoxy-2-oxo (CAS no: 1956321-54-2) is a structurally complex and versatile molecule with significant potential in modern chemical research。 Its unique combination of functional groups, including nitrile、 cyclopropyl、 methoxy, and tetrahydropyranone moieties, makes it an attractive scaffold for drug discovery efforts aimed at modulating protein-protein interactions、 kinase activity, and other critical biological processes。 As synthetic methodologies continue to evolve, it is likely that more compounds like this will be synthesized and investigated, leading to new insights into disease mechanisms and novel therapeutic strategies。

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